molecular formula C10H13BrO2 B3111894 1-(4-bromophenoxy)-2-methyl-2-Propanol CAS No. 186498-09-9

1-(4-bromophenoxy)-2-methyl-2-Propanol

Cat. No.: B3111894
CAS No.: 186498-09-9
M. Wt: 245.11 g/mol
InChI Key: OQEFXIZFKZLIHQ-UHFFFAOYSA-N
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Description

1-(4-bromophenoxy)-2-methyl-2-Propanol is an organic compound with a molecular formula of C10H13BrO2 It is a derivative of phenol, where the phenolic hydrogen is replaced by a bromine atom, and the hydroxyl group is attached to a methylated propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenoxy)-2-methyl-2-Propanol typically involves the reaction of 4-bromophenol with 2-methyl-2-propanol in the presence of a base. The reaction can be carried out under reflux conditions to ensure complete conversion. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-methyl-2-propanol attacks the bromine-substituted phenol, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenoxy)-2-methyl-2-Propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of 1-(4-bromophenoxy)-2-methyl-2-propanone.

    Reduction: Formation of 1-(4-hydroxyphenoxy)-2-methyl-2-propanol.

    Substitution: Formation of 1-(4-aminophenoxy)-2-methyl-2-propanol or 1-(4-thiophenoxy)-2-methyl-2-propanol.

Scientific Research Applications

1-(4-bromophenoxy)-2-methyl-2-Propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through substitution reactions.

    Biology: It can be used in the study of enzyme inhibition, particularly those enzymes that interact with phenolic compounds.

    Industry: Used in the production of polymers and resins due to its phenolic structure, which can enhance the thermal stability and mechanical properties of the materials.

Mechanism of Action

The mechanism of action of 1-(4-bromophenoxy)-2-methyl-2-Propanol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target protein. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenol: Lacks the methylated propanol chain, making it less versatile in synthetic applications.

    1-(4-bromophenoxy)-3-chlorobenzene: Contains a chlorine atom instead of a methylated propanol chain, leading to different reactivity and applications.

    Tetrakis(4-bromophenoxy)phthalocyanine: A more complex compound with multiple bromophenoxy groups, used in materials science and photodynamic therapy.

Uniqueness

1-(4-bromophenoxy)-2-methyl-2-Propanol is unique due to its combination of a bromine-substituted phenol and a methylated propanol chain

Properties

IUPAC Name

1-(4-bromophenoxy)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEFXIZFKZLIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-2-methylpropan-2-ol (434.4 mg, 4 mmol) in DMF (10 mL) was added K2CO3 (552 mg, 4 mmol) and 4-bromophenol (346 mg, 2 mmol), the reaction was stirred at 140° C. for 48 hours. About of 10% 4-bromophenol was remained and the reaction was poured into 30 mL of water, extracted with EA (20 mL×3), washed with 30 mL of water and brine, concentrated and purified on TLC (EA:PE=1:3) to give yellow solid. MS (m/z): 196 (M−50)+
Quantity
434.4 mg
Type
reactant
Reaction Step One
Name
Quantity
552 mg
Type
reactant
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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